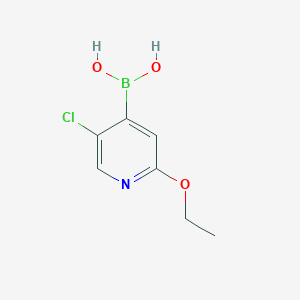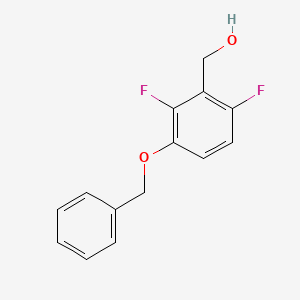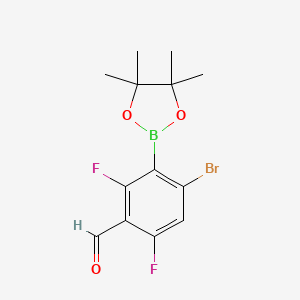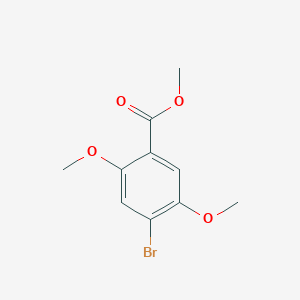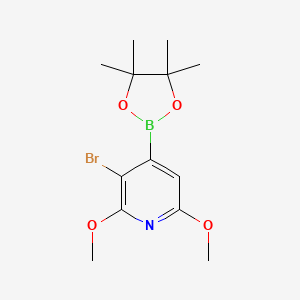
(3-Bromo-2,6-dimethoxypyridin-4-yl)boronic acid pinacol ester
説明
“(3-Bromo-2,6-dimethoxypyridin-4-yl)boronic acid pinacol ester” is a chemical compound with the CAS Number: 2121511-86-0 . It has a molecular weight of 344.01 . The IUPAC name for this compound is 3-bromo-2,6-dimethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine .
Synthesis Analysis
The synthesis of boronic esters like “this compound” is often achieved through Suzuki–Miyaura coupling . This is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of this method originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .Molecular Structure Analysis
The InChI code for this compound is 1S/C13H19BBrNO4/c1-12(2)13(3,4)20-14(19-12)8-7-9(17-5)16-11(18-6)10(8)15/h7H,1-6H3 . This code provides a unique representation of the compound’s molecular structure.Chemical Reactions Analysis
Boronic esters like “this compound” are often used in Suzuki–Miyaura coupling reactions . These reactions involve the coupling of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .Physical And Chemical Properties Analysis
The compound has a storage temperature of 2-8°C . The country of origin is CN and it is shipped at room temperature .科学的研究の応用
Synthesis and Suzuki Cross-Coupling Reactions
(3-Bromo-2,6-dimethoxypyridin-4-yl)boronic acid pinacol ester is utilized in the synthesis and Suzuki cross-coupling reactions, which are pivotal in organic chemistry for constructing complex molecules. This compound serves as a key intermediate for introducing electron-withdrawing aromatic groups into organic compounds, showcasing its utility in enhancing the electronic properties of molecules for various applications, including drug discovery and material science. The success of these reactions, particularly with highly electron-deficient pyridine-4-boronic esters, underscores the versatility and efficiency of this compound in facilitating complex synthetic transformations (Batool et al., 2016).
Analytical Challenges and Solutions
In the realm of analytical chemistry, this compound and similar compounds present unique challenges due to their reactive nature, particularly their tendency to hydrolyze to boronic acids. Innovative analytical strategies have been developed to stabilize these compounds, enabling their accurate quantification and quality assessment. Such methodologies are crucial for ensuring the purity and efficacy of pharmaceuticals and other products derived from these compounds (Zhong et al., 2012).
Metal- and Additive-Free Borylation
The compound's role extends to metal- and additive-free borylation methods, contributing to the development of greener and more sustainable synthetic routes. These methods are particularly advantageous for producing boronic acids and esters with minimal metal contamination, which is essential for applications in sensitive areas like drug discovery and catalysis. The simplicity and environmental friendliness of these protocols demonstrate the compound's contribution to advancing sustainable chemistry practices (Mfuh et al., 2017).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The signal word is "Warning" . The hazard statements include H315, H319, and H335 , indicating that it causes skin irritation, serious eye irritation, and may cause respiratory irritation. The precautionary statements include P261, P305, P351, and P338 , advising to avoid breathing dust/fume/gas/mist/vapours/spray, and if in eyes, to rinse cautiously with water for several minutes and remove contact lenses if present and easy to do so .
将来の方向性
Boronic esters like “(3-Bromo-2,6-dimethoxypyridin-4-yl)boronic acid pinacol ester” have a wide range of applications in organic synthesis . They are valuable building blocks and can be used to create complex molecules. Future research may focus on developing new synthesis methods and exploring novel applications of these compounds.
作用機序
Target of Action
Boronic acid pinacol esters are generally used in metal-catalyzed carbon–carbon bond forming reactions like suzuki–miyaura reaction .
Mode of Action
The compound participates in the Suzuki–Miyaura (SM) coupling reaction, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The SM coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst. Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The suzuki–miyaura coupling reaction, in which this compound participates, is a key process in the synthesis of various organic compounds .
Pharmacokinetics
It’s important to note that the rate of hydrolysis of boronic pinacol esters is considerably accelerated at physiological ph, which could influence the compound’s bioavailability .
Result of Action
The compound’s participation in the suzuki–miyaura coupling reaction leads to the formation of new carbon–carbon bonds, which is a crucial step in the synthesis of various organic compounds .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the pH strongly influences the rate of the reaction . Therefore, care must be taken when considering these boronic pinacol esters for pharmacological purposes .
特性
IUPAC Name |
3-bromo-2,6-dimethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BBrNO4/c1-12(2)13(3,4)20-14(19-12)8-7-9(17-5)16-11(18-6)10(8)15/h7H,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBNUFIJXZPMTSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC(=C2Br)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BBrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201134890 | |
| Record name | Pyridine, 3-bromo-2,6-dimethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201134890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2121511-86-0 | |
| Record name | Pyridine, 3-bromo-2,6-dimethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2121511-86-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyridine, 3-bromo-2,6-dimethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201134890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





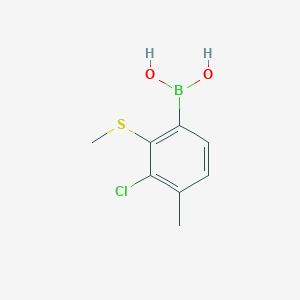


![[3-Bromo-2-(methylsulfanyl)phenyl]methanol](/img/structure/B6304232.png)
